



Application Notes and Protocols: Utilizing Rucaparib Camsylate in Ovarian Cancer Organoid Cultures

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Compound of Interest		
Compound Name:	Rucaparib camsylate	
Cat. No.:	B1436095	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ovarian cancer remains a significant challenge in oncology, with high rates of recurrence and acquired resistance to conventional chemotherapies. The advent of targeted therapies, such as PARP (poly[ADP-ribose] polymerase) inhibitors, has marked a pivotal shift in the management of ovarian cancer, particularly for patients with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. **Rucaparib camsylate** (Rubraca®) is a potent inhibitor of PARP1, PARP2, and PARP3 enzymes that has demonstrated significant clinical efficacy in this patient population.[1][2]

Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, closely recapitulating the genetics, histology, and therapeutic responses of the original tumor.[3][4] These three-dimensional, self-organizing structures provide a more physiologically relevant system for drug screening and mechanistic studies compared to traditional two-dimensional cell cultures. This document provides detailed application notes and protocols for the use of **rucaparib camsylate** in ovarian cancer organoid cultures.

I. Signaling Pathway: PARP Inhibition in Ovarian Cancer



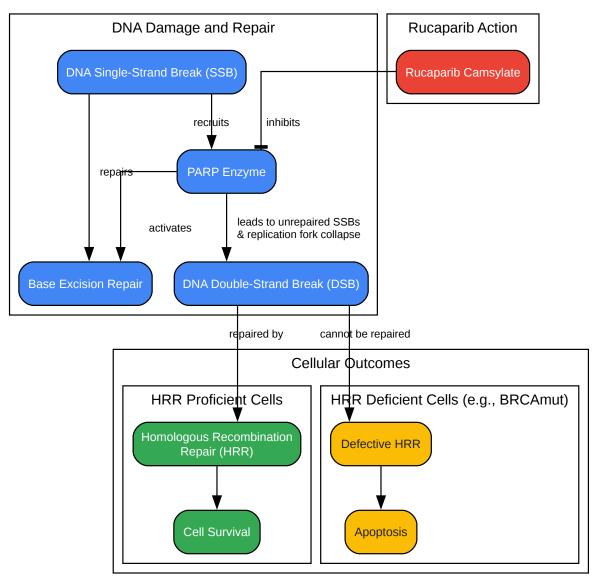
Methodological & Application

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Rucaparib exerts its cytotoxic effects through the mechanism of synthetic lethality. In cells with intact homologous recombination repair pathways, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. Inhibition of PARP by rucaparib leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of highly toxic double-strand breaks (DSBs). In healthy cells and cancer cells with proficient HRR, these DSBs can be efficiently repaired. However, in cancer cells with HRR deficiency (e.g., due to BRCA1/2 mutations), the repair of these DSBs is compromised, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5][6]



PARP Inhibition Signaling Pathway





Rucaparib Testing in Ovarian Cancer Organoids Workflow **Patient Tumor Biopsy** or Ascites Fluid **Organoid Establishment** (Digestion, Matrigel Embedding, Culture) Organoid Expansion Passaging and Quality Control) Rucaparib Camsylate Dose-Response Treatment **Endpoint Assays** Cell Viability Apoptosis Assay **DNA Damage Marker** (e.g., CellTiter-Glo 3D) (e.g., Caspase-Glo 3/7) (e.g., yH2AX Staining) Data Analysis and **IC50** Determination

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